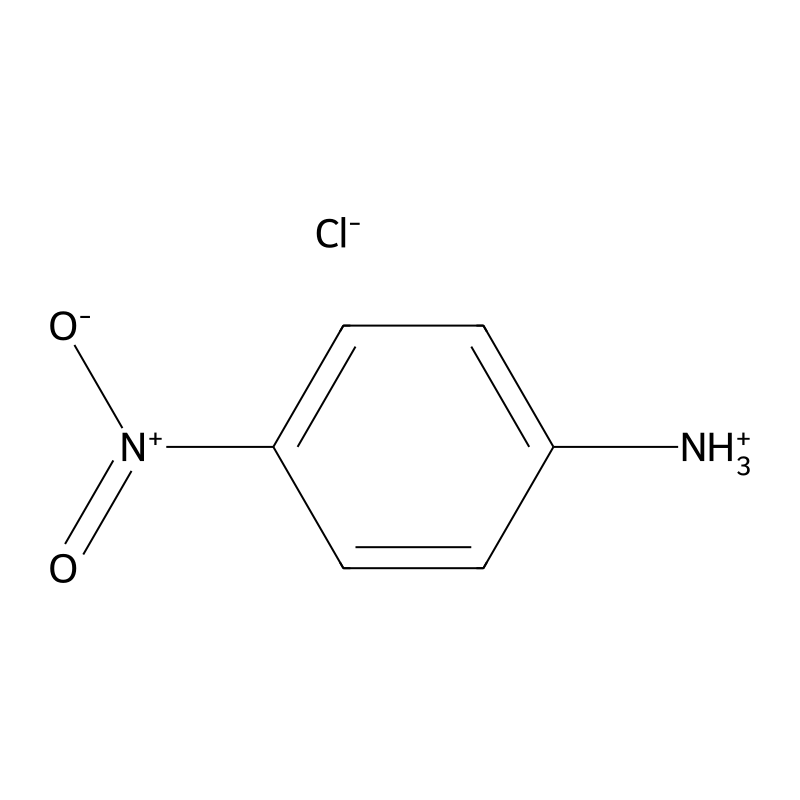

4-Nitroaniline Hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Synthesis and Characterization:

4-Nitroaniline Hydrochloride is a salt formed by the reaction of 4-nitroaniline (C6H6N2O2) with hydrochloric acid (HCl). It is a crystalline solid that is soluble in water and various organic solvents. Researchers utilize various methods to synthesize 4-Nitroaniline Hydrochloride, including diazotization and reduction of nitroaromatic compounds []. They also employ different techniques like X-ray diffraction and nuclear magnetic resonance (NMR) spectroscopy to characterize the structure and purity of the synthesized compound [, ].

Organic Chemistry Applications:

4-Nitroaniline Hydrochloride serves as a versatile building block in organic synthesis due to the presence of the nitro group (-NO2) and the amine group (-NH2) in its structure. Researchers utilize it in the synthesis of various organic compounds, including dyes, pharmaceuticals, and pesticides []. The nitro group can be further modified through reduction or substitution reactions to introduce diverse functionalities, while the amine group can participate in various condensation reactions for the formation of complex molecules [].

4-Nitroaniline hydrochloride is an organic compound with the chemical formula C₆H₇ClN₂O₂. It is derived from 4-nitroaniline, which is a yellow solid and one of the three isomers of nitroaniline. This compound serves as an important intermediate in various industrial applications, particularly in the production of dyes, pharmaceuticals, and antioxidants. The presence of both an amino group and a nitro group on the aromatic ring provides unique chemical properties that facilitate its use in diverse

4-NHA is a toxic compound []. It is harmful if swallowed, inhaled, or absorbed through the skin. Exposure can cause irritation to the eyes, skin, and respiratory system. Additionally, 4-NHA is suspected of damaging fertility or the unborn child.

Toxicity Data

The oral LD50 (Lethal Dose 50%) in rats is 750 mg/kg []. This indicates that a dose of 750 mg/kg can be lethal to 50% of the test population.

Handling Precautions

Physical and Chemical Properties

- Reduction Reactions: It can be reduced to produce p-phenylenediamine, an essential component in dye manufacturing. This reduction can be achieved using iron metal or through catalytic hydrogenation .

- Diazotization: The compound can undergo diazotization, leading to the formation of 1,4-dinitrobenzene and nitrophenylarsonic acid, which are valuable in organic synthesis .

- Nitration: It can also be nitrated further to yield various nitro derivatives, expanding its utility in synthetic organic chemistry .

4-Nitroaniline hydrochloride exhibits notable biological activity, primarily due to its structure. It has been identified as toxic, with harmful effects on aquatic organisms. Its median lethal dose (LD50) in rats is approximately 750 mg/kg when administered orally, indicating significant toxicity . Furthermore, it has been studied for its potential mutagenic effects, raising concerns about its environmental impact and safety in handling.

The synthesis of 4-nitroaniline hydrochloride typically involves the following steps:

- Nitration of Aniline: Aniline is nitrated using a mixture of concentrated sulfuric and nitric acids to form 4-nitroacetanilide.

- Hydrolysis: The resulting 4-nitroacetanilide is hydrolyzed under acidic conditions to yield 4-nitroaniline.

- Formation of Hydrochloride Salt: The final step involves treating 4-nitroaniline with hydrochloric acid to produce 4-nitroaniline hydrochloride .

These methods highlight the importance of controlling reaction conditions to favor the desired products while minimizing by-products.

4-Nitroaniline hydrochloride finds extensive applications across various industries:

- Dye Manufacturing: It is a precursor for synthesizing numerous dyes, including azo dyes.

- Pharmaceuticals: The compound is used in the production of various pharmaceutical agents due to its reactivity.

- Corrosion Inhibitors: Its properties make it suitable for use as a corrosion inhibitor in industrial applications .

Research on the interactions of 4-nitroaniline hydrochloride indicates that it can interact with various biological systems. Studies have shown that it can induce oxidative stress and DNA damage in certain cell lines, suggesting potential mutagenic properties. Additionally, its interactions with environmental factors raise concerns regarding its persistence and toxicity in aquatic ecosystems .

Several compounds share structural similarities with 4-nitroaniline hydrochloride. Here are some notable examples:

| Compound Name | Chemical Formula | Key Characteristics |

|---|---|---|

| 2-Nitroaniline | C₆H₆N₂O₂ | Isomer with similar reactivity; used in dyes |

| 3-Nitroaniline | C₆H₆N₂O₂ | Another isomer; less commonly used |

| p-Phenylenediamine | C₆H₈N₂ | Derived from reduction of 4-nitroaniline; important dye component |

| 2,6-Dichloro-4-nitroaniline | C₆H₄Cl₂N₂O₂ | Chlorinated derivative used in dye synthesis |

Uniqueness

The uniqueness of 4-nitroaniline hydrochloride lies in its specific substitution pattern on the benzene ring, which allows for selective reactions that are not possible with other isomers. Its dual functionality as both a nucleophile (due to the amino group) and an electrophile (due to the nitro group) makes it particularly valuable in organic synthesis and industrial applications .

The study of 4-nitroaniline hydrochloride traces its origins to the broader investigation of nitroaniline derivatives in the late 19th century. Initially synthesized as a stable hydrochloride salt to facilitate handling and storage, this compound emerged as a critical intermediate in dye chemistry. Early industrial processes, such as the amination of 4-nitrochlorobenzene, laid the groundwork for its large-scale production. By the mid-20th century, advancements in electrophilic aromatic substitution techniques enabled the controlled synthesis of 4-nitroaniline derivatives, including its hydrochloride form, which became pivotal in optimizing reaction yields and purity.

The compound’s utility expanded with the development of azo dyes, where it served as a precursor to para-phenylenediamine—a key component in textile coloration. Patent literature from the 1980s–2000s, such as the chlorination process for synthesizing 2,6-dichloro-4-nitroaniline, further underscored its industrial relevance. These milestones reflect the compound’s transition from a laboratory curiosity to a cornerstone of synthetic organic chemistry.

Evolution of Scientific Understanding

Early structural characterization relied on classical methods like melting point analysis and elemental composition studies. The advent of spectroscopic techniques in the 20th century revolutionized insights into its molecular behavior. Nuclear magnetic resonance (NMR) studies revealed distinct proton environments, with aromatic protons resonating at δ 8.03–6.73 ppm and NH groups appearing as broad singlets in DMSO-d6. Infrared spectroscopy further identified characteristic N–H and C–N stretches at 3,350 cm⁻¹ and 1,340 cm⁻¹, respectively.

Modern computational models have elucidated electronic properties, such as the electron-withdrawing nitro group’s impact on aromatic ring reactivity. Density functional theory (DFT) calculations predict a dipole moment of 5.2 D, aligning with experimental observations of its solubility profile (0.8 g/L in water at 20°C). These advancements have enabled precise control over its participation in reactions, such as diazotization and nucleophilic substitution.

Significance in Chemical Research Landscape

4-Nitroaniline hydrochloride occupies a unique niche due to its dual functionality as both a reactant and a structural template. Key applications include:

- Dye Synthesis: As a precursor to para-phenylenediamine, it enables the production of azo dyes like Para Red, which exhibit high color fastness.

- Polymer Science: Thin films of poly(4-nitroaniline) demonstrate tunable optoelectronic properties, making them candidates for organic semiconductors.

- Catalysis: Supported metal nanoparticles (e.g., Au/Pd) utilize its nitro group as an electron-deficient site for catalytic reduction reactions.

Recent studies have also explored its role in environmental chemistry, particularly in membrane-based separation systems for wastewater treatment.

Industrial Synthesis Pathways

Scale-up Considerations and Challenges

Scale-up of 4-nitroaniline hydrochloride production presents significant technical and economic challenges, particularly regarding heat management and reaction safety [7] [9]. The nitration step exhibits highly exothermic characteristics, requiring sophisticated heat removal systems and precise temperature control to prevent thermal runaway reactions [7] [11]. Industrial reactors must accommodate heat generation rates that can exceed 1000 kJ/kg, necessitating specialized cooling systems and emergency quench protocols [11] [12].

Mass transfer limitations become pronounced at industrial scales, particularly in heterogeneous reaction systems where mixing efficiency directly impacts product quality and yield [7] [8]. The scale-up process requires careful consideration of Damköhler numbers for heat and mass transfer to maintain consistent reaction conditions across different reactor sizes [7]. Geometrically equivalent reactor designs with appropriate channel dimensions and mixing elements are essential to achieve similar mixing efficiency at higher flow rates [7] [11].

Equipment design considerations include the implementation of corrosion-resistant materials capable of withstanding acidic conditions and elevated temperatures [9] [10]. The presence of mixed acid systems and hydrochloric acid necessitates specialized metallurgy, typically involving hastelloy or acid-resistant stainless steel constructions [9] [12]. Waste heat recovery systems are increasingly integrated into industrial processes to improve energy efficiency, with steam generation capabilities reaching significant levels during the exothermic nitration reactions [10] [12].

Environmental considerations during scale-up include the management of spent acid streams and the minimization of volatile organic compound emissions [9] [32]. Modern industrial facilities incorporate acid recovery systems and closed-loop solvent recycling to reduce environmental impact and improve process economics [32] [40]. The implementation of continuous monitoring systems for temperature, pressure, and composition ensures consistent product quality while maintaining operational safety [11] [9].

Laboratory Synthesis Procedures

Multi-Step Synthetic Routes

Laboratory synthesis of 4-nitroaniline hydrochloride typically follows a multi-step approach beginning with the protection of aniline through acetylation, followed by regioselective nitration and subsequent deprotection [1] [13]. The initial acetylation step involves treating aniline with acetic anhydride in the presence of glacial acetic acid to form acetanilide, effectively masking the amino group and preventing its oxidation during nitration [1] [13]. This protection strategy is crucial as the amino group would otherwise direct nitration to the meta position and undergo undesired oxidation reactions [13] [15].

The nitration of acetanilide employs a mixture of concentrated sulfuric acid and nitric acid at carefully controlled temperatures below 20°C to favor para-substitution [1] [13]. The reaction mixture composition typically consists of 1.5 grams of acetanilide dissolved in 1.5 milliliters of glacial acetic acid, treated with 3 milliliters of concentrated sulfuric acid, followed by dropwise addition of 0.6 milliliters of fuming nitric acid [1] [13]. The low temperature requirement prevents the formation of dinitro products and maintains selectivity for the desired para-nitroacetanilide [13] [6].

Deprotection of para-nitroacetanilide to yield 4-nitroaniline involves acid-catalyzed hydrolysis under reflux conditions [1] [13]. The hydrolysis step utilizes a solution of concentrated sulfuric acid and water, typically in a 4:3 volume ratio, with heating under reflux for 15-20 minutes [1] [17]. The resulting 4-nitroaniline is then isolated through neutralization with sodium hydroxide solution until the pH reaches alkaline conditions, causing precipitation of the free base [13] [17].

Formation of the hydrochloride salt occurs through treatment of 4-nitroaniline with concentrated hydrochloric acid, either directly during the hydrolysis step or as a separate operation [14] [17]. The hydrochloride formation enhances water solubility and provides greater stability for storage and handling compared to the free base form [5].

Protection-Deprotection Strategies

Protection-deprotection strategies for 4-nitroaniline synthesis center on the selective masking of the amino functionality to enable controlled nitration reactions [15] [16]. The acetyl protecting group represents the most commonly employed strategy due to its ease of installation, stability under nitration conditions, and facile removal under acidic hydrolysis [13] [16]. Alternative protecting groups include tert-butyloxycarbonyl (Boc) groups, though these require different deprotection conditions and are less frequently used in nitroaniline synthesis [16] [18].

The acetylation reaction proceeds through nucleophilic attack of the aniline amino group on acetic anhydride, forming acetanilide and acetic acid as byproducts [13] [15]. This protection strategy converts the strongly activating amino group into a moderately activating amide group, which directs electrophilic aromatic substitution to the ortho and para positions while providing sufficient deactivation to prevent multiple substitutions [15] [18]. The acetyl group also prevents protonation of the nitrogen under acidic nitration conditions, which would otherwise create a strongly deactivating meta-directing group [13] [15].

Deprotection methodologies for acetyl groups typically employ acidic hydrolysis conditions, with concentrated hydrochloric acid or sulfuric acid providing optimal results [13] [16]. The hydrolysis mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack by water and subsequent elimination of acetic acid [16] [17]. Alternative deprotection methods include basic hydrolysis using sodium hydroxide or potassium hydroxide, though acidic conditions are preferred for 4-nitroaniline synthesis to facilitate direct formation of the hydrochloride salt [16] [36].

The protection-deprotection sequence requires careful optimization to maximize overall yield while minimizing side reactions [15] [18]. Factors affecting the efficiency include reaction temperature, acid concentration, reaction time, and the order of operations [13] [16]. Modern synthetic approaches increasingly focus on telescoped procedures that combine multiple steps without intermediate isolation, reducing overall processing time and improving atom economy [16] [18].

Optimization of Reaction Parameters

Optimization of reaction parameters for 4-nitroaniline hydrochloride synthesis involves systematic investigation of temperature, concentration, reaction time, and reagent ratios to maximize yield and purity [19] [20]. Temperature control represents the most critical parameter, particularly during the nitration step where temperatures above 20°C can lead to formation of undesired isomers and side products [1] [13]. Optimal nitration conditions typically maintain temperatures between 0-10°C during reagent addition, followed by gradual warming to room temperature for reaction completion [13] [6].

Acid concentration optimization requires balancing reaction rate with selectivity, as higher acid concentrations accelerate nitration but may promote over-nitration and formation of dinitro compounds [11] [19]. The optimal sulfuric acid to nitric acid ratio typically ranges from 5:1 to 3:1 by volume, with fuming nitric acid preferred over concentrated nitric acid for improved yield and reduced water content [1] [7]. Reaction time optimization studies indicate that extended reaction periods beyond 2 hours do not significantly improve yield but may increase impurity formation [13] [19].

Reagent stoichiometry optimization focuses on minimizing excess reagents while ensuring complete conversion [19] [20]. The optimal nitric acid to acetanilide molar ratio typically ranges from 1.1:1 to 1.3:1, providing sufficient driving force for complete nitration while avoiding waste of expensive reagents [1] [13]. Solvent selection and concentration also significantly impact reaction outcomes, with glacial acetic acid concentrations between 15-30% by weight providing optimal results for industrial processes [40] [32].

Advanced optimization techniques employ response surface methodology to simultaneously optimize multiple parameters and identify optimal operating windows [20]. These studies reveal complex interactions between temperature, concentration, and time that cannot be captured through univariate optimization approaches [20] [19]. The implementation of design of experiments methodologies has led to improved understanding of the reaction system and identification of previously unknown optimization opportunities [20].

Green Chemistry Approaches

Sustainable Synthesis Alternatives

Sustainable synthesis alternatives for 4-nitroaniline hydrochloride focus on reducing environmental impact through atom-efficient reactions, renewable feedstocks, and waste minimization strategies [21] [22]. Biocatalytic approaches utilizing engineered microorganisms show promise for selective nitroaniline production, with certain bacterial strains demonstrating the ability to perform controlled nitration reactions under mild conditions [26] [27]. These biological systems offer advantages including ambient temperature operation, aqueous reaction media, and high selectivity for desired products [26] [24].

Photocatalytic synthesis methods represent another sustainable alternative, employing visible light and semiconducting catalysts to drive nitration reactions [22] [24]. Recent developments in photocatalysis demonstrate the feasibility of using titanium dioxide-based systems with 4-nitroaniline substrates, achieving conversion efficiencies comparable to traditional chemical methods while operating under environmentally benign conditions [24] [27]. These photocatalytic systems eliminate the need for stoichiometric chemical oxidants and can operate using solar radiation as the energy source [22] [24].

Electrochemical synthesis approaches offer precise control over reaction conditions and eliminate the need for chemical oxidizing agents [21] [25]. Controlled potential electrolysis systems can selectively introduce nitro groups while maintaining high selectivity for para-substitution patterns [25]. These electrochemical methods generate no chemical waste beyond the desired products and can be powered by renewable electricity sources [21] [25].

Solid-state synthesis methods using mechanochemical activation represent emerging sustainable alternatives that eliminate solvent requirements entirely [23] [25]. Ball-milling techniques can promote nitration reactions through mechanical energy input, achieving comparable yields to solution-phase reactions while eliminating volatile organic compound emissions [23]. These solvent-free approaches align with green chemistry principles by reducing environmental impact and simplifying product isolation [23] [25].

Solvent Considerations and Optimization

Solvent selection for 4-nitroaniline hydrochloride synthesis increasingly emphasizes environmentally benign alternatives to traditional chlorinated and aromatic solvents [28] [29]. Water-based reaction systems represent the most sustainable option, though they require careful optimization to maintain reaction efficiency [23] [31]. Aqueous acidic media can support both nitration and hydrochloride formation steps, eliminating the need for organic solvents entirely [23] [26].

Bio-based solvents including ethanol, methanol, and glycol ethers provide environmentally acceptable alternatives to petroleum-derived solvents [28] [30]. Ethanol demonstrates particular promise for recrystallization operations, offering comparable purification efficiency to traditional solvents while providing biodegradability and reduced toxicity [31] [33]. The use of ethanol-water mixtures for crystallization operations has shown effectiveness in producing high-purity 4-nitroaniline hydrochloride crystals [13] [33].

Ionic liquids represent advanced solvent alternatives that offer unique properties including negligible vapor pressure, thermal stability, and tunable polarity [28] [29]. These solvents can be designed specifically for nitroaniline synthesis applications, potentially improving reaction rates and selectivity while eliminating volatile emissions [28]. However, the high cost and uncertain environmental fate of ionic liquids currently limit their industrial adoption [29] [31].

Supercritical carbon dioxide provides another sustainable solvent option, particularly for purification and crystallization operations [30]. The tunable density and polarity of supercritical carbon dioxide enable selective extraction and purification of nitroaniline products while leaving no solvent residues [30] [31]. The non-toxic and non-flammable nature of carbon dioxide makes it an attractive option for pharmaceutical-grade applications [30].

Solvent recycling and recovery systems are essential components of sustainable synthesis strategies, enabling the reuse of expensive solvents and reducing waste generation [31] [40]. Distillation-based recovery systems can achieve greater than 95% solvent recovery for most organic solvents used in nitroaniline synthesis [40] [32]. Advanced membrane separation technologies offer energy-efficient alternatives to distillation for solvent recovery applications [29] [31].

Purification and Isolation Techniques

Recrystallization Methodologies

Recrystallization represents the primary purification method for 4-nitroaniline hydrochloride, exploiting the differential solubility of the product and impurities across temperature ranges [33] [34]. The optimal recrystallization solvent selection requires careful evaluation of solubility characteristics, with water and ethanol-water mixtures providing the most effective purification [33] [13]. Pure water serves as an excellent recrystallization medium due to the high solubility of 4-nitroaniline hydrochloride at elevated temperatures and limited solubility at ambient conditions [33] [5].

The recrystallization procedure begins with dissolution of crude 4-nitroaniline hydrochloride in minimum quantities of hot solvent, typically at temperatures near the boiling point [33] [1]. Complete dissolution is essential to ensure removal of insoluble impurities through hot filtration [33] [37]. The hot solution is then allowed to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation and product recovery [33] [13].

Crystal nucleation and growth can be controlled through seeding techniques and controlled cooling rates to improve crystal quality and purity [33] [37]. Scratching the container walls with a glass rod or addition of seed crystals can induce crystallization in supersaturated solutions [33]. Slow cooling rates generally produce larger, more pure crystals compared to rapid cooling, which tends to generate smaller crystals with incorporated impurities [33] [34].

The isolation of recrystallized 4-nitroaniline hydrochloride employs vacuum filtration using Büchner or Hirsch funnels to collect the crystalline product [33] [1]. Washing the crystal cake with small volumes of cold recrystallization solvent removes adhering mother liquor and soluble impurities [33] [13]. Multiple recrystallization cycles may be necessary to achieve pharmaceutical-grade purity, with each cycle typically improving purity by removing specific classes of impurities [34] [33].

Yield Optimization Strategies

Yield optimization for 4-nitroaniline hydrochloride synthesis and purification requires systematic attention to each reaction step and purification operation [38] [40]. Optimization of the nitration step focuses on maximizing para-selectivity while minimizing formation of ortho-isomers and over-nitrated products [40] [42]. Careful control of reaction temperature, typically maintaining temperatures below 15°C during nitric acid addition, significantly improves para-selectivity and overall yield [1] [40].

The deprotection step optimization involves balancing hydrolysis rate with side reaction formation, as excessive heating can lead to product decomposition [38] [13]. Optimal hydrolysis conditions typically employ reflux temperatures for 15-20 minutes with careful monitoring of reaction progress through sampling and analysis [13] [17]. Extended reaction times beyond optimal duration do not improve yield but may increase impurity formation through thermal decomposition [38] [13].

Precipitation optimization during neutralization requires careful pH control to maximize product recovery while minimizing impurity co-precipitation [38] [36]. The optimal pH for 4-nitroaniline precipitation typically ranges from 8-9, achieved through gradual addition of sodium hydroxide solution with continuous monitoring [13] [17]. Too rapid neutralization can lead to product losses through formation of fine precipitates that are difficult to filter [38] [36].

Recrystallization yield optimization focuses on solvent selection, concentration management, and cooling protocols [38] [33]. The use of minimum solvent volumes consistent with complete dissolution maximizes product recovery during crystallization [33] [40]. Multiple crop recovery through concentration of mother liquors can improve overall yields, though subsequent crops typically exhibit lower purity [33] [38].

Industrial yield optimization strategies employ recycling of process streams and recovery of unreacted starting materials [40] [32]. Effluent recycling systems can achieve yield improvements of 10-15% while reducing raw material consumption [40]. Advanced process control systems that monitor reaction parameters in real-time enable dynamic optimization and consistent high yields across production campaigns [40] [9].

| Parameter | Optimal Range | Impact on Yield | Reference |

|---|---|---|---|

| Nitration Temperature | 0-15°C | 85-92% yield | [1] [13] |

| Acid Ratio (H₂SO₄:HNO₃) | 3:1 to 5:1 | 80-90% yield | [1] [40] |

| Hydrolysis Time | 15-20 minutes | 90-95% yield | [13] [17] |

| Neutralization pH | 8-9 | 85-92% recovery | [13] [38] |

| Recrystallization Solvent | Water or EtOH/H₂O | 75-85% recovery | [33] [34] |

Catalytic Reduction Processes

The catalytic reduction of 4-nitroaniline hydrochloride represents a fundamental transformation in organic chemistry, involving the conversion of the nitro group to an amino group. Multiple catalytic systems have been developed to achieve this reduction, with varying degrees of efficiency and selectivity.

Noble metal nanoparticles have emerged as highly effective catalysts for 4-nitroaniline reduction [1] [2]. Gold nanoparticles supported on porous silicon substrates demonstrate remarkable catalytic activity, facilitating the complete reduction of 4-nitroaniline to para-phenylenediamine [2]. The mechanism involves multiple steps: initial adsorption of the nitroaniline molecule onto the gold surface, followed by hydrogen dissociation and activation, leading to stepwise reduction of the nitro group [2].

Iron oxide-based magnetic nanocatalysts have shown exceptional performance in 4-nitroaniline reduction reactions [3] [4]. Iron oxide spheres decorated with group 11 metal nanoparticles (copper, silver, and gold) exhibit superior catalytic activity compared to bare iron oxide. The reductive oligomerization of 4-nitroaniline was achieved via azo bonding, with the most effective catalyst being iron oxide-gold nanoparticles [4]. The reaction follows pseudo-first-order kinetics, reaching maximum conversion rates of approximately 97 percent [4] [5].

Copper ferrite nanoparticles synthesized through hydrothermal methods provide an efficient heterogeneous catalyst for 4-nitroaniline reduction [6] [7]. These magnetic nanoparticles catalyze the reduction of 4-nitroaniline to para-phenylenediamine with rate constants of 7.49×10⁻² per second and conversion percentages of 96.5 percent within 40 seconds [6]. The magnetic properties allow for easy catalyst recovery and recycling for multiple consecutive cycles without significant loss of catalytic activity [6].

Silver nanoparticles have demonstrated effective catalytic performance for nitroaniline reduction, with activity parameters showing linear relationships with catalyst concentration [8]. The catalytic efficiency exhibits a proportional relationship between reaction rate and silver nanoparticle concentration, with rate constants of 464 liters per second per gram under optimized conditions [8].

Nanoparticle-Mediated Transformations

Nanoparticle-mediated reduction of 4-nitroaniline involves complex surface interactions and electron transfer processes. The reduction mechanism typically proceeds through formation of intermediate species including nitrosoaniline and hydroxylamine derivatives before complete conversion to the corresponding amine product [2] [4].

Palladium nanoparticles supported on various substrates provide highly efficient catalytic systems for nitroaniline reduction [9]. The mechanistic pathway involves initial coordination of the nitro group to the palladium surface, followed by sequential hydrogen addition and oxygen elimination steps [9]. The reaction efficiency depends on factors including nanoparticle size, support material, and reaction conditions [9].

Titanium dioxide-supported metal nanoparticles exhibit unique catalytic properties for nitroaniline reduction through photocatalytic pathways [10]. The mechanism involves light-induced electron-hole pair generation, followed by electron transfer to the nitro group and subsequent reduction to the amino functionality [10]. The spatial distribution of catalytic sites shows site-independent reactivity patterns across different particle regions [10].

Molybdenum disulfide-zinc oxide nanocomposites demonstrate exceptional catalytic activity for nitroaniline reduction, achieving complete conversion within 15 minutes under optimized conditions [11]. The synergistic effect between molybdenum disulfide and zinc oxide enhances the electron transfer efficiency and provides superior catalytic performance compared to individual components [11].

Kinetic Models and Rate Constants

The kinetic behavior of 4-nitroaniline reduction follows predominantly pseudo-first-order kinetics across various catalytic systems [4] [6] [5]. The rate constants vary significantly depending on the catalyst type, reaction conditions, and substrate concentration.

Quantitative kinetic analysis reveals that iron oxide-gold nanoparticle catalysts exhibit the highest reaction rates, with rate constants of 0.416 millimolar per liter per minute, approximately 20 times higher than bare iron oxide catalysts [4] [5]. The kinetic parameters demonstrate clear structure-activity relationships, with gold-decorated iron oxide showing superior performance compared to copper or silver analogues [4].

Temperature-dependent kinetic studies indicate that the reduction reaction rates increase with temperature, following Arrhenius behavior [12]. For para-nitroaniline degradation by Fenton oxidation, the activation energy was determined to be 53.96 kilojoules per mole [12]. The reaction rates also show dependence on catalyst concentration, with linear relationships observed for optimal catalyst loading ranges [8].

The effect of reaction conditions on kinetic behavior has been extensively studied. Increasing sodium borohydride concentration enhances the reaction rate up to optimal levels, beyond which excess reducing agent can inhibit the reaction kinetics [4]. The reaction medium pH affects both the reaction rate and product selectivity, with optimal performance typically achieved under neutral to slightly alkaline conditions [4].

Mechanistic Insights into Reduction Pathways

Advanced computational studies using density functional theory calculations have provided detailed mechanistic insights into nitroaniline reduction pathways [4] [13]. The reduction mechanism involves multiple electron transfer steps, with the initial step being the most energy-demanding process.

The proposed mechanism for nitroaniline reduction begins with substrate adsorption onto the catalyst surface, followed by hydrogen atom generation through dissociation of molecular hydrogen or sodium borohydride [4]. The nitro group undergoes stepwise reduction through nitroso and hydroxylamine intermediates before final conversion to the amino product [4].

Thermodynamic analysis indicates that the overall reduction process is energetically favorable, with negative free energy changes for each step [4]. The rate-determining step involves the initial electron transfer to the nitro group, which creates a radical anion intermediate that subsequently undergoes further reduction [4].

Experimental evidence from high-performance liquid chromatography-mass spectrometry analysis confirms the formation of expected intermediates and products [4]. The structural characterization by density functional theory calculations supports the proposed mechanism and provides insights into the electronic structure changes during the reduction process [4].

Diazotization Chemistry

Reaction Mechanisms and Intermediates

The diazotization of 4-nitroaniline hydrochloride represents a crucial transformation in organic synthesis, involving the conversion of the amino group to a diazonium salt [14] [15] [16]. This reaction typically employs sodium nitrite in acidic conditions to generate the reactive nitrosonium ion, which serves as the key electrophile in the diazotization process.

The mechanism begins with the formation of nitrous acid from sodium nitrite and hydrochloric acid, followed by protonation of nitrous acid to generate the nitrosonium ion [14] [15]. The nitrosonium ion then attacks the amino group of 4-nitroaniline, forming an initial adduct that undergoes subsequent proton transfers and water elimination to yield the diazonium salt [14] [15].

The reaction proceeds through several distinct intermediates: initial formation of a nitrosammonium salt, followed by deprotonation to form nitrosamine, and finally protonation of the oxygen atom with subsequent water elimination to generate the diazonium ion [15] [16]. The presence of the nitro group in 4-nitroaniline significantly affects the reaction kinetics due to its electron-withdrawing properties, making the amino group less nucleophilic compared to unsubstituted aniline.

Kinetic studies of para-nitroaniline diazotization using stopped-flow techniques have revealed detailed rate constants and reaction parameters. The reaction rate depends on factors including temperature, acid concentration, and the concentration of nitrous acid. The electron-withdrawing nitro group reduces the nucleophilicity of the amino nitrogen, making diazotization more challenging compared to electron-rich anilines.

Applications in Synthetic Transformations

Diazotization of 4-nitroaniline hydrochloride provides access to a wide range of synthetic transformations through the highly reactive diazonium intermediate [14]. The diazonium salt can undergo various substitution reactions, including Sandmeyer reactions to introduce halogen atoms, hydroxyl groups, and other functional groups [14].

The diazonium salt derived from 4-nitroaniline serves as a versatile intermediate for the synthesis of substituted nitrobenzenes [14]. Sandmeyer reactions using copper salts enable the replacement of the diazonium group with chlorine, bromine, or iodine atoms, providing access to halogenated nitrobenzenes [14]. Similarly, treatment with potassium iodide or copper cyanide yields the corresponding iodo or cyano derivatives [14].

Coupling reactions of 4-nitroaniline diazonium salts with electron-rich aromatic compounds, such as phenols and aromatic amines, produce azo compounds with valuable dyestuff properties [14]. The formation of para-red azo dye through coupling with phenol represents a classic example of this transformation. The nitro group in the diazonium salt enhances the electron-withdrawing character, affecting the color properties of the resulting azo compounds.

Industrial applications of 4-nitroaniline diazotization include the production of dyes, pigments, and pharmaceutical intermediates. The process has been optimized for large-scale production, with continuous flow systems providing improved safety and efficiency compared to batch processes. The recyclability of nitrogen oxides in diazotization reactions has been demonstrated, offering environmental benefits for industrial applications.

Chlorination Reactions

Selective Chlorination Methodologies

The selective chlorination of 4-nitroaniline represents a significant transformation in organic synthesis, enabling the introduction of chlorine atoms at specific positions on the aromatic ring. Various chlorination methodologies have been developed to achieve regioselective chlorination, with particular emphasis on the formation of 2,6-dichloro-4-nitroaniline.

Traditional gas-liquid chlorination methods involve the direct introduction of chlorine gas into aqueous solutions of 4-nitroaniline in the presence of hydrochloric acid. However, these methods suffer from low efficiency, strong corrosivity, and poor controllability. Recent developments have focused on liquid-liquid two-phase chlorination systems using chlorine dissolved in 1,2-dichloroethane as the chlorine source.

The liquid-liquid microflow system for 4-nitroaniline chlorination achieves remarkable efficiency, with 98.3 percent conversion and 90.6 percent selectivity within 1.6 seconds under optimized conditions. The process demonstrates excellent recyclability of hydrochloric acid and 1,2-dichloroethane solvents, maintaining good conversion and selectivity through multiple cycles.

Regioselective chlorination of 4-nitroaniline preferentially occurs at the 2 and 6 positions due to the directing effects of both the amino and nitro groups. The amino group activates the ortho positions for electrophilic substitution, while the nitro group provides additional stabilization through resonance effects. The use of copper halides as catalysts enhances the selectivity and efficiency of the chlorination process.

Mechanism of 2,6-Dichloro-4-nitroaniline Formation

The mechanism of 2,6-dichloro-4-nitroaniline formation involves sequential chlorination steps at the 2 and 6 positions of 4-nitroaniline. The reaction proceeds through initial formation of 2-chloro-4-nitroaniline, followed by further chlorination to yield the dichloro product.

The chlorination mechanism involves electrophilic aromatic substitution, with the chlorinating agent acting as the electrophile. In the liquid-liquid system, chlorine dissolved in 1,2-dichloroethane transfers to the aqueous phase containing 4-nitroaniline, where it undergoes electrophilic attack at the activated aromatic positions.

The reaction network for 4-nitroaniline chlorination has been elucidated through detailed kinetic studies. The main reaction pathway involves the conversion of 4-nitroaniline to 2-chloro-4-nitroaniline, followed by further chlorination to 2,6-dichloro-4-nitroaniline. Side reactions include over-chlorination and formation of other chlorinated isomers, which can be minimized through careful control of reaction conditions.

Process optimization studies have identified key parameters affecting the chlorination selectivity and efficiency. Temperature control is crucial, with optimal conditions typically ranging from -10 to 10 degrees Celsius to minimize side reactions. The molar ratio of 4-nitroaniline to chlorine is maintained at 1:1 to 1.1 to achieve optimal selectivity.

The industrial preparation of 2,6-dichloro-4-nitroaniline has been optimized through continuous chlorination processes. These methods provide improved safety, efficiency, and environmental benefits compared to traditional batch processes. The continuous system allows for better control of reaction parameters and reduced waste generation.

Oligomerization Processes

Azo Bond Formation Mechanisms

The oligomerization of 4-nitroaniline through azo bond formation represents a unique transformation pathway that produces extended conjugated systems with potential applications in materials science [4]. The mechanism involves the reductive coupling of nitroaniline molecules to form nitrogen-nitrogen double bonds, creating oligomeric structures with distinctive electronic properties.

The azo bond formation mechanism begins with the partial reduction of the nitro group to form nitroso intermediates [4]. These intermediates can undergo condensation reactions with amino groups from other molecules, leading to the formation of azo linkages [4]. The process is facilitated by metal catalysts, particularly iron oxide-based nanoparticles decorated with noble metals [4].

Surface-mediated azo bond formation has been demonstrated on metal surfaces, where the redox cross-coupling of nitroarenes and arylamines occurs through on-surface chemistry. The mechanism involves the oxidation of aniline groups and reduction of nitro groups, followed by coupling to form azo bonds. The reaction shows high selectivity for nitro-amino coupling compared to other possible coupling pathways.

The efficiency of azo bond formation depends on the electronic properties of the substrate and the nature of the metal surface. Electron-withdrawing groups attached to the aniline reduce the formation of undesired side products, while rigid molecular structures with fixed conformations show improved coupling selectivity. The reaction proceeds more efficiently on silver surfaces compared to gold or copper surfaces.

Reductive Oligomerization Pathways

Reductive oligomerization of 4-nitroaniline proceeds through complex pathways involving multiple electron transfer steps and intermediate formation [4]. The process is catalyzed by magnetic nanoparticles, enabling the formation of oligomeric products with controlled molecular weights and structures.

The oligomerization mechanism involves the initial reduction of 4-nitroaniline to form reactive intermediates, followed by coupling reactions to generate dimeric and higher oligomeric products [4]. High-performance liquid chromatography-mass spectrometry analysis has identified two main products: a six-unit azo oligomer with molecular formula carbon 36 hydrogen 37 nitrogen 12 oxygen 4, and a dimeric product with formula carbon 12 hydrogen 12 nitrogen 4 oxygen [4].

The kinetic behavior of reductive oligomerization follows pseudo-first-order kinetics, with reaction rates significantly enhanced by the presence of noble metal nanoparticles [4]. Iron oxide-gold nanoparticle catalysts show the highest activity, with rate constants of 0.416 millimolar per liter per minute, approximately 20 times higher than bare iron oxide [4]. The reaction achieves maximum conversion rates of 97 percent under optimized conditions [4].

Mechanistic studies using density functional theory calculations have provided insights into the energetics and feasibility of the oligomerization process [4]. The formation of oligomeric products is thermodynamically favorable, with negative free energy changes for each step in the reaction sequence [4]. The calculations support the experimental observations and provide guidance for optimizing reaction conditions [4].

Structural Characterization of Oligomeric Products

The structural characterization of oligomeric products from 4-nitroaniline oligomerization has been achieved through various analytical techniques, including high-performance liquid chromatography-mass spectrometry, nuclear magnetic resonance spectroscopy, and computational modeling [4].

Mass spectrometry analysis reveals the formation of well-defined oligomeric structures with characteristic mass-to-charge ratios corresponding to the expected molecular formulas [4]. The inter-peak intervals in matrix-assisted laser desorption ionization mass spectrometry provide definitive evidence for the repeating units in the oligomeric structures. For azo-linked oligomers, the mass spectra show regular patterns consistent with the stepwise addition of monomer units.

Nuclear magnetic resonance spectroscopy provides detailed structural information about the oligomeric products, including the connectivity patterns and electronic environments of different functional groups. The spectra confirm the presence of azo linkages and provide evidence for the regioselective nature of the coupling reactions. The chemical shifts and coupling patterns are consistent with the proposed oligomeric structures.

Computational modeling using density functional theory calculations has been employed to predict the geometric and electronic structures of the oligomeric products [4]. The calculations provide optimized geometries, energetic parameters, and electronic properties that support the experimental characterization [4]. The theoretical models help explain the stability and reactivity patterns observed in the oligomeric systems [4].

Related CAS

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];

H370 (100%): Causes damage to organs [Danger Specific target organ toxicity, single exposure];

H372 (100%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];

H412 (100%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Pictograms

Irritant;Health Hazard